molecular formula C7H7ClN2O B018017 Imidazo[1,2-a]pyridin-8-ol hydrochloride CAS No. 100592-11-8

Imidazo[1,2-a]pyridin-8-ol hydrochloride

Cat. No.: B018017
CAS No.: 100592-11-8
M. Wt: 170.59 g/mol
InChI Key: NYKPDOMWNWJIRI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-ol hydrochloride is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[1,2-a]pyridin-8-ol hydrochloride is synthesized through a process involving the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, followed by treatment with an ion exchange resin and POCl3 (Gudmundsson, Drach, & Townsend, 1997). This method has been utilized for the creation of polychlorinated imidazo[1,2-α]pyridines.

Pharmacological Applications

  • The imidazo[1,2-a]pyridine scaffold, including its hydrochloride form, is significant in medicinal chemistry. It has been used in developing enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
  • Additionally, imidazo[1,2-a]pyridine and its derivatives have shown a broad range of applications such as anticancer, antimycobacterial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities (Deep et al., 2016).

Role in Anticancer Research

  • Imidazo[1,2-a]pyridine has been identified as a biologically active moiety with potential as an anticancer agent. Various analogues have been used as lead molecules in clinical trials for cancer treatment (Goel, Luxami, & Paul, 2016).

Antiulcer Properties

  • Certain substituted imidazo[1,2-a]pyridines, including its hydrochloride variant, have shown gastric antisecretory and cytoprotective properties. This indicates potential as novel antiulcer agents (Kaminski et al., 1985).

Anticholinesterase Potential

  • Imidazo[1,2-a]pyridine-based compounds have shown promise in treating heart and circulatory failures. Some derivatives have been identified as potential acetylcholinesterase (AChE) inhibitors (Kwong et al., 2019).

Synthesis for Diverse Applications

  • Synthesis methods for imidazo[1,2-a]pyridines have been developed to enhance biological activity and for pharmaceutical applications. This includes the use of mild reaction conditions and inexpensive catalysts (Ravi & Adimurthy, 2017).

Safety and Hazards

Specific safety and hazard information for Imidazo[1,2-a]pyridin-8-ol hydrochloride was not found in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7(6)9;/h1-5,10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKPDOMWNWJIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516001
Record name Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100592-11-8
Record name Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyimidazo[1,2-a]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 80 ml of concentrated hydrochloric acid is dissolved 5 g of 8-benzyloxyimidazo[1,2-a]pyridine, and the solution is stirred at room temperature for 24 hours and then concentrated. After addition of 1-butanol, water is azeotropically removed by distillation, and the residue is crystallized from diethyl ether to give 3.8 g of the above-identified compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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